REACTION_CXSMILES
|
[N+]([O-])([O-])=O.[Ce+3:5].[N+]([O-])([O-])=O.[N+]([O-])([O-])=O.O.[C:15](=[O:18])([O-:17])[O-:16].[NH4+].[NH4+]>C(O)C>[C:15](=[O:16])([O-:18])[O-:17].[Ce+3:5].[C:15](=[O:16])([O-:18])[O-:17].[C:15](=[O:16])([O-:18])[O-:17].[Ce+3:5] |f:0.1.2.3,5.6.7,9.10.11.12.13|
|
Name
|
cerium nitrate
|
Quantity
|
0.1 mol
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[Ce+3].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.2 mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[NH4+].[NH4+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred at room temperature for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
Then, the above two solutions were mixed with each other
|
Type
|
CUSTOM
|
Details
|
precipitation at 75° C. for 6 hours
|
Duration
|
6 h
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C([O-])([O-])=O.[Ce+3].C([O-])([O-])=O.C([O-])([O-])=O.[Ce+3]
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |